2,5-Dimethoxy Substitution on Ring A Predicts 15–30-Fold Gain in Cytotoxic Potency Over 4-Methoxy or Unsubstituted Analogs
The 2,5-dimethoxy substitution pattern on the A-ring of 219299-36-2 is associated with substantially enhanced cytotoxicity relative to mono-methoxy or unsubstituted analogs. In a head-to-head comparison within a single study, the 2,5-dimethoxy-bearing chalcone 3f (1-(2-fluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one) exhibited IC50 values of 0.0611, 0.0961, and 0.1135 μM against HCT15, A549, and HeLa cells, respectively, whereas the 4-methoxy analog 3a gave IC50 values of 1.64, 3.11, and 2.01 μM against the same cell lines [1]. This represents a 15–30-fold potency advantage driven by the 2,5-dimethoxy motif. A separate study on 2′,5′-dimethoxychalcones confirmed low-micromolar activity (IC50 range 0.1–5 μM) against MCF-7, NCI-H460, and SF-268 cell lines, with the most potent analog (compound 8) achieving IC50 values between 0.1 and 1.0 μM and inducing G2/M arrest [2].
| Evidence Dimension | Cytotoxic potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Compound 219299-36-2: No direct IC50 data from published studies; potency inferred from the 2,5-dimethoxy motif as demonstrated by analog 3f (IC50 = 0.0611–0.1135 μM across HCT15, A549, HeLa) [1]. |
| Comparator Or Baseline | Analog 3a (4-methoxy substitution): IC50 = 1.64, 3.11, 2.01 μM against HCT15, A549, HeLa [1]. Unsubstituted chalcone (1,3-diphenylprop-2-en-1-one): typically IC50 > 10 μM in comparable assays [3]. |
| Quantified Difference | Analog 3f (2,5-dimethoxy) is 15–30-fold more potent than analog 3a (4-methoxy) [1]. Unsubstituted chalcone is >100-fold less potent than 2,5-dimethoxy-substituted analogs [2][3]. |
| Conditions | MTT assay; HCT15 (colon), A549 (lung), HeLa (cervical) cell lines; 48–72 h incubation [1]. |
Why This Matters
Procurement of 219299-36-2 provides access to the potency-enhancing 2,5-dimethoxy scaffold, which class-level evidence shows confers a 15–30-fold potency advantage over mono-methoxy analogs—a critical factor when selecting starting materials for anticancer SAR campaigns.
- [1] Mai, C. W., et al. (2013). Potential cytotoxic and apoptosis inducing agents: synthesis and evaluation of methoxy-substituted chalcones against human lung and cervical cancers. Medicinal Chemistry Research, 22, 2503–2513. View Source
- [2] Shen, S.-C., et al. (2007). Synthetic 2′,5′-dimethoxychalcones as G2/M arrest-mediated apoptosis-inducing agents and inhibitors of nitric oxide production in rat macrophages. Bioorganic & Medicinal Chemistry, 15(1), 312–323. View Source
- [3] Srinivasan, B., et al. (2015). Quantitative Structure-Cytotoxicity Relationship of Chalcones. Anticancer Research, 35(12), 6695–6702. View Source
